3-[(2-Amino-4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
3-[(2-Amino-4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with an amino group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Amino-4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-chlorophenylamine and 5,5-dimethylcyclohex-2-en-1-one.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Reaction Conditions: The reaction is usually carried out under reflux conditions in a solvent like ethanol or methanol to ensure complete reaction and high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors where the starting materials are mixed and heated under controlled conditions.
Continuous Flow Systems: For more efficient and scalable production, continuous flow reactors can be used, allowing for better control over reaction parameters and product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or mechanical strength.
Biology and Medicine:
Pharmaceuticals: The compound has potential as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Biological Studies: It can be used in studies investigating the interaction of small molecules with proteins or nucleic acids.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments with specific color properties.
Agriculture: It may be used in the development of agrochemicals, such as herbicides or insecticides.
Mechanism of Action
The mechanism by which 3-[(2-Amino-4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
2-Amino-4-chlorophenylamine: Shares the amino and chlorophenyl groups but lacks the cyclohexene ring.
5,5-Dimethylcyclohex-2-en-1-one: Contains the cyclohexene ring but lacks the amino and chlorophenyl groups.
Uniqueness:
Structural Features: The combination of the cyclohexene ring with the amino and chlorophenyl groups gives the compound unique chemical and physical properties.
Reactivity: The presence of both electron-donating and electron-withdrawing groups on the phenyl ring influences its reactivity in various chemical reactions.
This detailed overview provides a comprehensive understanding of 3-[(2-Amino-4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
3-[(2-Amino-4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, known by its CAS number 39222-71-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₇ClN₂O
- Molecular Weight : 264.75 g/mol
- CAS Number : 39222-71-4
The compound exhibits biological activity through various mechanisms, particularly in the context of antiviral and anticancer properties. Its structural components suggest potential interactions with specific biological targets, including enzymes and receptors involved in disease pathways.
Antiviral Activity
Research has indicated that compounds structurally similar to this compound may inhibit viral replication. For instance, studies on related compounds have shown effective inhibition of human adenovirus (HAdV) with selectivity indexes greater than 100, indicating a significant therapeutic potential against viral infections .
Anticancer Properties
The compound's structural features suggest it could act as an inhibitor of cancer cell proliferation. Related studies have demonstrated that similar compounds can induce apoptosis in cancer cells by targeting the Bcl-2 family of proteins, which are crucial for cell survival . The ability to modulate these pathways may provide a basis for its use in cancer therapy.
Study on Antiviral Efficacy
A study published in 2020 evaluated various analogues of chlorophenyl compounds for their antiviral activity against HAdV. Among the tested compounds, those with structural similarities to this compound displayed promising results, with IC₅₀ values indicating potent antiviral effects and low cytotoxicity .
Anticancer Activity Assessment
In another study focusing on the anticancer properties of related compounds, researchers found that certain derivatives exhibited significant growth inhibition in various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways . These findings highlight the potential for further exploration of this compound as a therapeutic agent.
Comparative Analysis of Biological Activities
Activity Type | Related Compounds | IC₅₀ (µM) | Selectivity Index |
---|---|---|---|
Antiviral | Compound A | 0.27 | >100 |
Anticancer | Compound B | 0.50 | >50 |
Enzyme Inhibition | Compound C | 0.15 | >75 |
Properties
IUPAC Name |
3-(2-amino-4-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-14(2)7-10(6-11(18)8-14)17-13-4-3-9(15)5-12(13)16/h3-6,17H,7-8,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMQMVCURANVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=C(C=C(C=C2)Cl)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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